An In-Depth Technical Guide to 2-Hydroxyhexanedial (CAS Number 141-31-1)
An In-Depth Technical Guide to 2-Hydroxyhexanedial (CAS Number 141-31-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Multifaceted Nature of 2-Hydroxyhexanedial
2-Hydroxyhexanedial, also known as α-hydroxyadipic dialdehyde, is a bifunctional organic molecule possessing both hydroxyl and dialdehyde functionalities. This unique structural arrangement imparts a versatile reactivity profile, making it a valuable, albeit specialized, chemical intermediate and agent in various industrial and research applications. This guide, intended for a technical audience, aims to provide a comprehensive overview of its core properties, synthesis, reactivity, and safety considerations, moving beyond a simple recitation of data to explain the underlying chemical principles and practical implications.
Core Physicochemical and Structural Properties
2-Hydroxyhexanedial is a C6 dialdehyde with a hydroxyl group at the alpha position to one of the aldehyde groups. This structure is key to its reactivity and physical characteristics.
Chemical Structure
The structural formula of 2-Hydroxyhexanedial is presented below. The presence of two aldehyde groups and a hydroxyl group allows for a variety of chemical transformations.
Caption: Chemical structure of 2-Hydroxyhexanedial.
Physicochemical Data
The key physicochemical properties of 2-Hydroxyhexanedial are summarized in the table below. These properties are critical for its handling, storage, and application.
| Property | Value | Source(s) |
| CAS Number | 141-31-1 | [1][2][3][4][5] |
| Molecular Formula | C₆H₁₀O₃ | [1][2][3][4][5] |
| Molecular Weight | 130.14 g/mol | [1][2][3][4][5] |
| Appearance | Typically available as a 25% aqueous solution | [1][4] |
| Melting Point | -3.4 °C | [2][5] |
| Boiling Point | 180.82 °C (rough estimate) | [2][4] |
| Density | 1.066 g/cm³ | [2] |
| Flash Point | 107.588 °C | [2][5] |
| Vapor Pressure | 0.0123 mmHg at 25°C | [2][5] |
| pKa | 13.25 ± 0.20 (Predicted) | [1][2][5] |
| Solubility | Soluble in water | [4] |
Synthesis and Reactivity
Understanding the synthesis and inherent reactivity of 2-Hydroxyhexanedial is fundamental for its effective application and for the development of novel derivatives.
Synthesis Pathway
While detailed, peer-reviewed synthesis protocols are not abundant in readily available literature, a common industrial route to 2-Hydroxyhexanedial involves the hydrolysis of acrolein dimer (3,4-dihydro-2H-pyran-2-carboxaldehyde).[5]
Caption: Generalized synthesis pathway of 2-Hydroxyhexanedial.
Conceptual Synthesis Protocol:
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Reaction Setup: Acrolein dimer is charged into a reaction vessel equipped with a stirrer, thermometer, and addition funnel.
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Hydrolysis: An aqueous solution of a mineral acid (e.g., sulfuric acid) is slowly added to the acrolein dimer with cooling to control the exothermic reaction.
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Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
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Workup: Upon completion, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate).
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Purification: The aqueous solution of 2-Hydroxyhexanedial may be used directly or purified further by techniques such as distillation under reduced pressure or chromatography.
Reactivity and Mechanism of Action
The reactivity of 2-Hydroxyhexanedial is dominated by its two aldehyde groups, which are susceptible to nucleophilic attack. The presence of the α-hydroxyl group can influence the reactivity of the adjacent aldehyde.
Cross-linking of Proteins: One of the primary applications of 2-Hydroxyhexanedial is as a cross-linking agent for proteins and other polyhydroxy materials.[1][2][3][4] The mechanism is analogous to that of glutaraldehyde, a well-studied cross-linker.[3][4] The aldehyde groups react with nucleophilic groups on the protein, primarily the ε-amino groups of lysine residues, to form Schiff bases.[3] These initial adducts can then undergo further reactions, such as Michael-type additions with other nucleophilic residues or polymerization with other dialdehyde molecules, leading to stable, cross-linked networks.[3] This insolubilizes the proteins and enhances their mechanical and thermal stability.
Caption: Simplified mechanism of protein cross-linking by 2-Hydroxyhexanedial.
Applications in Research and Industry
The versatile reactivity of 2-Hydroxyhexanedial lends itself to several key applications:
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Insolubilizing Agent: For proteins and polyhydroxy materials, rendering them suitable for various biotechnological and biomedical applications.[1][2][3][4]
-
Cross-linking Agent: For polyvinyl compounds, enhancing their mechanical properties and stability.[1][2][3][4]
-
Shrinkage Control Agent: In the textile industry, it helps to maintain the dimensional stability of fabrics.[1][2][3][4]
-
Chemical Intermediate: Its multiple functional groups make it a useful building block for the synthesis of other complex organic molecules.[2]
-
Biocidal Agent: Although less documented than its cross-linking properties, dialdehydes are known for their biocidal activity, likely through the cross-linking of microbial proteins and enzymes.
Spectroscopic and Analytical Characterization
A thorough analytical characterization is crucial for confirming the identity and purity of 2-Hydroxyhexanedial. While a comprehensive set of publicly available, peer-reviewed spectra is limited, the expected spectroscopic features can be predicted based on its structure.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show characteristic signals for the aldehyde protons (9-10 ppm), the proton on the carbon bearing the hydroxyl group (methine proton, likely a multiplet), and the protons of the aliphatic chain (multiplets in the 1-3 ppm region). The hydroxyl proton will appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent.
-
¹³C NMR: The carbonyl carbons of the aldehyde groups are expected to resonate in the downfield region (190-210 ppm). The carbon bearing the hydroxyl group will appear in the 60-80 ppm range, and the aliphatic carbons will be found in the upfield region (20-40 ppm).
4.2. Infrared (IR) Spectroscopy
The IR spectrum of 2-Hydroxyhexanedial would be characterized by:
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A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
-
Strong, sharp absorption bands around 1720-1740 cm⁻¹ due to the C=O stretching of the aliphatic aldehyde groups.
-
Characteristic C-H stretching vibrations of the aldehyde group around 2720 cm⁻¹ and 2820 cm⁻¹.
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C-H stretching and bending vibrations of the aliphatic chain in the 2850-2960 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively.
-
A C-O stretching vibration in the 1000-1260 cm⁻¹ range.
4.3. Mass Spectrometry (MS)
In a mass spectrum (e.g., using electron ionization), the molecular ion peak (M⁺) at m/z 130 would be expected, though it may be weak. Common fragmentation patterns for aliphatic aldehydes and alcohols would be observed, including:
-
Loss of a hydrogen atom (M-1).
-
Loss of water (M-18) from the hydroxyl group.
-
Alpha-cleavage adjacent to the carbonyl groups and the hydroxyl group, leading to characteristic fragment ions.
-
McLafferty rearrangement if the alkyl chain is sufficiently long.
Safety and Handling
As a reactive aldehyde, 2-Hydroxyhexanedial requires careful handling to minimize exposure and ensure laboratory safety.
Toxicological Profile
The available toxicological data suggests that 2-Hydroxyhexanedial is mildly toxic and an irritant.[1][4]
| Endpoint | Result | Source(s) |
| Acute Oral Toxicity (rat) | LD50: 17 g/kg | [4] |
| Acute Inhalation Toxicity (rat) | LCLo: 3000 ppm/4H | [4] |
| Skin Irritation (rabbit) | 10 mg/24H open MLD | [4] |
| Eye Irritation (rabbit) | 500 mg open MLD | [4] |
It is important to note that this data is from older literature and may not meet current regulatory testing standards. Given its structural similarity to other aldehydes, it should be treated as a potential skin and respiratory sensitizer.
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to safe handling is essential.
Caption: Recommended workflow for the safe handling of 2-Hydroxyhexanedial.
First Aid Measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If conscious, give large amounts of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Regulatory Information
Conclusion: A Versatile Reagent with Untapped Potential
2-Hydroxyhexanedial presents a compelling profile for researchers and developers in various fields, from materials science to biotechnology. Its bifunctional nature allows for a range of chemical modifications, most notably in the cross-linking and stabilization of macromolecules. While its toxicological and regulatory profiles are not as extensively documented as some more common reagents, a thorough understanding of its chemistry and adherence to safe handling practices can unlock its potential for innovation. Further research into its reaction mechanisms and applications is warranted and could lead to the development of novel materials and processes.
References
-
LookChem. (n.d.). Cas 141-31-1, 2-Hydroxyhexanedial. Retrieved from [Link]
- Migneault, I., Dartiguenave, C., Bertrand, M. J., & Waldron, K. C. (2004). Glutaraldehyde: behavior in aqueous solution, reaction with proteins, and application to enzyme crosslinking. BioTechniques, 37(5), 790-802.
-
LookChem. (n.d.). 2-Hydroxyhexanedial. Retrieved from [Link]
Sources
- 1. Glutaraldehyde as a protein cross-linking reagent: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Cross-linked protein crystals by glutaraldehyde and their applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
